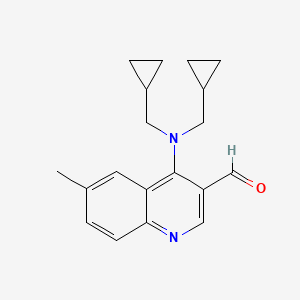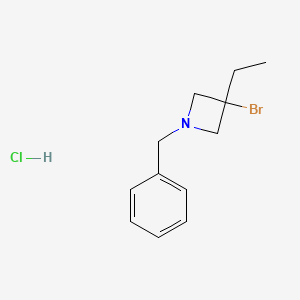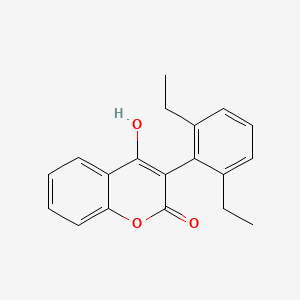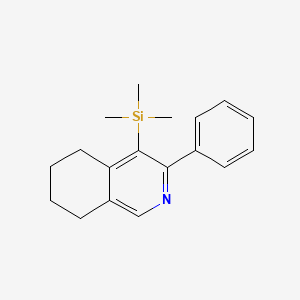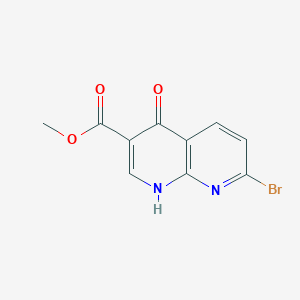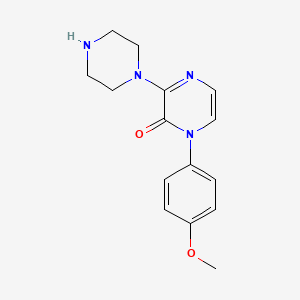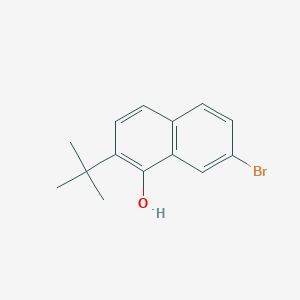
7-Bromo-2-(tert-butyl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(tert-butyl)naphthalen-1-ol is an organic compound with the molecular formula C₁₄H₁₅BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a tert-butyl group attached to the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)naphthalen-1-ol typically involves the bromination of 2-(tert-butyl)naphthalen-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(tert-butyl)naphthalen-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the tert-butyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of de-brominated or modified naphthalene derivatives.
Applications De Recherche Scientifique
7-Bromo-2-(tert-butyl)naphthalen-1-ol is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Material Science: In the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: In the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(tert-butyl)naphthalen-1-ol depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyl)naphthalen-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Bromo-1-naphthol: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-Bromo-1-naphthol: Different position of the bromine atom, leading to different reactivity and applications.
Uniqueness
7-Bromo-2-(tert-butyl)naphthalen-1-ol is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific reactivity and steric effects. This combination makes it a valuable intermediate in organic synthesis and material science research.
Propriétés
Numéro CAS |
1257832-92-0 |
|---|---|
Formule moléculaire |
C14H15BrO |
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
7-bromo-2-tert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)12-7-5-9-4-6-10(15)8-11(9)13(12)16/h4-8,16H,1-3H3 |
Clé InChI |
IXWOIPRSINXPIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C2=C(C=CC(=C2)Br)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



